Home > Products > Screening Compounds P47752 > 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one - 1243022-01-6

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one

Catalog Number: EVT-1682314
CAS Number: 1243022-01-6
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one

  • Compound Description: This compound is one of two isomeric products resulting from the condensation reaction of 2,3-diaminopyridine with ethyl benzoylpyruvate. [] Its structure was definitively determined through a series of hydrolysis and hydrogenation reactions. []

3-Phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

  • Compound Description: This compound is the other isomeric product formed alongside 2-Phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one during the condensation reaction of 2,3-diaminopyridine with ethyl benzoylpyruvate. [] Similar to its isomer, its structure was confirmed through hydrolysis and hydrogenation reactions. []

2-Methyl-4H-pyrido[2,3-b]pyrazin-3-one

  • Compound Description: This compound is a hydrolysis product of 2-Phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one. [] This compound was further used to confirm the structures of other related compounds. []

3-Methyl-1H-pyrido[2,3-b]pyrazin-2-one

  • Compound Description: This compound is obtained by hydrolyzing 3-Phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one. [] This compound served as a crucial intermediate in confirming the structures of related compounds within this series. []

2-Methyl-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one

  • Compound Description: This compound is produced by the hydrogenation of 2-Methyl-4H-pyrido[2,3-b]pyrazin-3-one. [] Its synthesis served as a confirmation of the structure of its precursor. []

3-Methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

  • Compound Description: This compound is obtained through the hydrogenation of 3-Methyl-1H-pyrido[2,3-b]pyrazin-2-one. [] The synthesis of this compound provided definitive proof for the structure of itself and the related compounds in the reaction sequence. []

(Z)-2-(α-Cyano-α-ethoxycarbonylmethylene)-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one

  • Compound Description: This compound is synthesized through the reaction of diethyl (E)-2,3-dicyanobutendioate with 2,3-diaminopyridine. [] Its structure was further investigated through NMR studies. []
Overview

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-b]pyrazines, which are known for their biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential as an inhibitor of HIV-1 integrase, an essential enzyme in the life cycle of the virus. The structural features of this compound enable it to interact effectively with biological targets, making it a subject of interest for further research and development.

Source and Classification

The compound is derived from modifications of pyridine and pyrazine frameworks, which are common in various pharmaceuticals. It falls under the category of small organic molecules that exhibit significant pharmacological properties, particularly in antiviral applications. The classification is primarily based on its structural characteristics and biological activity, positioning it as a potential therapeutic agent against viral infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one typically involves multi-step organic reactions. A general synthetic route may include:

  1. Formation of the Pyridine Core: Starting from readily available pyridine derivatives, lithiation followed by reaction with appropriate electrophiles is common.
  2. Introduction of Functional Groups: The hydroxyl group at the 2-position can be introduced through hydroxylation or similar reactions.
  3. Benzylation: The benzyl group can be added via nucleophilic substitution or coupling reactions.

For instance, a synthesis pathway might involve the reaction of 2-amino-4-nitrobenzoic acid with O-benzylhydroxylamine under specific conditions to yield intermediates that are subsequently cyclized to form the desired pyrido[2,3-b]pyrazinone structure .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one features a fused bicyclic system consisting of a pyridine ring and a pyrazine moiety. Key structural data include:

  • Molecular Formula: C14H12N2O
  • Molecular Weight: 224.26 g/mol
  • Key Functional Groups: Hydroxyl (-OH), Benzyl (-C6H5CH2), and Pyrazinone moiety.

The compound's three-dimensional conformation can significantly affect its biological activity, influencing how it interacts with target proteins such as HIV-1 integrase.

Chemical Reactions Analysis

Reactions and Technical Details

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The benzyl group can be replaced under certain conditions to modify the compound's properties.
  2. Hydroxyl Group Modifications: The hydroxyl group may participate in esterification or etherification reactions.
  3. Redox Reactions: The compound can undergo oxidation or reduction depending on the reagents used.

These reactions are crucial for developing analogs with enhanced activity or altered pharmacokinetic profiles .

Mechanism of Action

Process and Data

The mechanism of action for 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one primarily involves its role as an inhibitor of HIV-1 integrase. The compound binds to the active site of the enzyme, disrupting its ability to integrate viral DNA into the host genome. This binding is facilitated by chelation interactions between the compound's functional groups and metal ions required for integrase activity.

Studies have shown that derivatives of this compound exhibit varying degrees of inhibitory potency against different HIV strains, with IC50 values typically ranging from nanomolar to micromolar concentrations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Approximately 160–165 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups like hydroxyl and nitrogen-containing rings .

Applications

Scientific Uses

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one has promising applications in medicinal chemistry:

  1. Antiviral Research: Its primary application is in developing inhibitors for HIV-1 integrase, contributing to antiviral therapies.
  2. Biochemical Studies: Used in research to understand enzyme mechanisms and interactions within viral replication processes.
  3. Drug Development: Serves as a scaffold for synthesizing novel compounds with improved efficacy against viral infections.

Research continues to explore its potential in treating other viral diseases and enhancing therapeutic strategies against resistant strains .

Introduction to 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one in Contemporary Medicinal Chemistry

Historical Development and Emergence in Heterocyclic Compound Research

The synthetic exploration of pyrido[2,3-b]pyrazinone derivatives gained significant momentum in the early 2000s, with 4-benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one emerging as a key synthetic intermediate. Early synthetic routes focused on functionalizing the pyridopyrazine core at strategic positions to enhance bioactivity. A pivotal advancement occurred when researchers developed a scalable synthesis starting from substituted pyridine-2,3-diamines, which underwent cyclization with glyoxal derivatives to construct the pyrazinone ring [1]. The crucial intermediate 2-chloropyrido[2,3-b]pyrazine-3(4H)-one enabled nucleophilic displacement at C2, allowing introduction of the hydroxyl group, while N4 alkylation installed the benzyl moiety [1]. This synthetic flexibility facilitated systematic structure-activity relationship (SAR) studies.

Table 1: Key Historical Milestones in Pyridopyrazinone Chemistry

Year RangeDevelopment FocusKey AchievementTherapeutic Area
2000-2005Core Synthesis OptimizationDevelopment of cyclization routes from pyridine-2,3-diaminesBroad-spectrum medicinal chemistry
2006-2010Aldose Reductase Inhibitor SARIdentification of C7 halogen enhancement effectDiabetic complications
2011-2015RNase H/Integrase TargetingProof of concept for dual enzymatic inhibitionAntiviral (HIV)
2016-PresentFragment HybridizationIntegration with benzyl hydrazide and biaryl motifsMultifunctional enzyme inhibition

The discovery of C7 halogen substituent effects marked a significant breakthrough. Studies demonstrated that introducing chlorine or bromine at C7 substantially enhanced aldose reductase inhibitory activity (IC₅₀ values reaching submicromolar levels), attributed to improved hydrophobic contact within the enzyme's active site [1]. Concurrently, research into HIV inhibition revealed that replacing the 2-hydroxyl with ambident chelating motifs like 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one yielded potent inhibitors of HIV reverse transcriptase-associated ribonuclease H (RNase H) and integrase (IN) [3] [7]. This period also witnessed patent protection for pyridopyrazine derivatives targeting diverse therapeutic areas, including oncology and metabolic diseases, underscoring their chemical versatility [9]. The molecular complexity achievable through these synthetic routes—incorporating carboxylate groups for ionic interactions, halogens for enhanced lipophilicity, and phenolic hydroxyls for antioxidant effects—established this scaffold as pharmacologically privileged.

Role as a Privileged Scaffold in Multitarget Drug Design

The 4-benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one scaffold exhibits intrinsic "privileged scaffold" characteristics due to its capacity to interact with diverse enzymatic targets through tunable structural modifications. Key bioisosteric modifications have been strategically employed to optimize target engagement:

Table 2: Strategic Bioisosteric Modifications and Their Pharmacological Impacts

Position ModifiedCommon BioisosteresTarget Enzymes AffectedPrimary Pharmacological Outcome
C2 HydroxylKetone, Oxime Ether, AminoTyrosinase, RNase HEnhanced metal chelation capacity
N4 BenzylHeteroarylalkyl, CycloalkylAldose reductase, IntegraseModulated hydrophobic pocket interactions
C7 HydrogenHalogen (Cl, F), MethylAldose reductaseImproved hydrophobic contact and selectivity over ALR1
Pyrazinone RingDihydrothiazine, QuinoxalineAntioxidant enzymesAltered redox potential and radical scavenging

Molecular docking analyses illuminate the structural basis for multitarget engagement. For aldose reductase inhibition (PDB: 1Z3N), the carboxylate derivatives form critical hydrogen bonds with catalytic triad residues (Tyr48, Trp111, His110), while the C2-hydroxyl interacts with the anion-binding sub-pocket [1]. Simultaneously, the benzyl group occupies a hydrophobic cleft, explaining the enhanced potency of halogenated analogues. This binding mode enables concurrent inhibition of the polyol pathway and mitigation of oxidative stress—two interconnected pathological mechanisms in diabetic complications. Compound 11i from the pyridopyrazinone series exemplifies this, exhibiting dual aldose reductase inhibition (IC₅₀ = 0.037 µM) and potent DPPH radical scavenging (EC₅₀ = 0.024 mM) [1].

For antiviral applications, scaffold modifications transform the core into a divalent metal chelator targeting Mg²⁺/Mn²⁺-dependent enzymes. The ambident 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one variant coordinates RNase H catalytic residues (D443, E478, D498, D549) and integrase DDE motifs (D64, D116, E152), enabling dual inhibition critical for suppressing viral replication [3] [7]. This multitarget capability addresses the challenge of rapid viral resistance by simultaneously disrupting multiple steps in the HIV lifecycle. Fragment hybridization strategies further leverage this versatility, as discussed below.

Significance in Fragment-Based Hybridization Strategies for Enzyme Inhibition

Fragment-based hybridization capitalizes on the pyridopyrazinone core's synthetic versatility to create multifunctional inhibitors through rational fusion with complementary pharmacophores. This approach strategically addresses enzyme allostery, resistance mutations, and polypharmacology:

  • Biaryl Hybrids for Dual RNase H/Integrase Inhibition: Introduction of biaryl substituents at C4 via NH-linkers generates extended "T-shaped" conformations essential for dual antiviral activity. Hybrid molecules like 7k (IC₅₀ RNase H = 1.8 µM; IC₅₀ IN ST = 2.3 µM) exploit structural similarities between RNase H and integrase catalytic domains [3] [7]. The pyridopyrazinone chelates active site Mg²⁺ ions, while the biaryl moiety (e.g., 4-fluorophenyl) penetrates a hydrophobic subsite conserved in both enzymes. Molecular dynamics simulations confirm stable binding poses with key π-π interactions (Tyr181 in RNase H; Tyr143 in IN) [3].

  • Antioxidant-Aldose Reductase Hybrids: Fusion with phenolic fragments yields dual-acting therapeutics for diabetic complications. Incorporating 4-hydroxyphenyl at C2 merges AR inhibitory potency (IC₅₀ = 0.042–0.89 µM) with radical scavenging capability (DPPH EC₅₀ = 0.024–0.162 mM), counteracting both sorbitol accumulation and oxidative stress [1]. The hybrid 11i exemplifies optimized pharmacokinetics (logP = 2.1; tPSA = 89 Ų) balancing membrane permeability and solubility.

  • Tyrosinase Inhibitor Hybridization: Though not directly reported for 4-benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one, structurally analogous hydroxypyridinone-benzyl hydrazide hybrids demonstrate the scaffold's adaptability. Compound 6i (IC₅₀ = 25.29 µM against tyrosinase) links the metal-chelating core to a hydrazone moiety occupying the enzyme's auxiliary pocket [4]. This reinforces the fragment-linking strategy's generality across target classes.

Table 3: Representative Hybrid Molecules and Their Enzymatic Profiles

Hybrid StructureTarget EnzymesPotency (IC₅₀/EC₅₀)Design Rationale
4-Biaryl-NH-5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one (e.g., 7k)HIV RNase H / Integrase1.8 µM / 2.3 µMShared Mg²⁺-dependent catalysis; conserved hydrophobic pockets
2-(4-Hydroxyphenyl)-4-benzylpyrido[2,3-b]pyrazin-3(4H)-one (e.g., 11i)Aldose reductase / Antioxidant enzymes0.037 µM / 0.024 mM (DPPH)Polyol pathway-oxidative stress crosstalk
3-Hydroxypyridin-4-one-benzyl hydrazide (e.g., 6i)Tyrosinase25.29 µMCopper chelation combined with auxiliary pocket occupation

The conformational adaptability of the core scaffold critically influences hybridization success. While the benzyl group at N4 enforces a planar orientation beneficial for active-site penetration, flexible linkers (e.g., -NH-, -CH₂-) allow terminal fragments to adopt optimal binding geometries. This balance between rigidity and flexibility enables simultaneous engagement of non-contiguous enzyme subsites, a hallmark of successful dual inhibitors [5] [8]. Computational analyses reveal that hybrid molecules maintain the core's "U-shaped" or "butterfly" conformation when bound—a topology observed in NNRTIs like rilpivirine—facilitating deep cavity penetration [8]. As hybridization strategies evolve, this scaffold continues enabling innovative solutions to polypharmacological targeting across therapeutic areas.

Properties

CAS Number

1243022-01-6

Product Name

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one

IUPAC Name

4-benzyl-1H-pyrido[2,3-b]pyrazine-2,3-dione

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

InChI

InChI=1S/C14H11N3O2/c18-13-14(19)17(9-10-5-2-1-3-6-10)12-11(16-13)7-4-8-15-12/h1-8H,9H2,(H,16,18)

InChI Key

STXRZXASFIXKPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC(=O)C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC(=O)C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.